Oligomycin E

Description

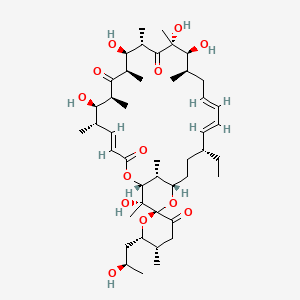

Structure

2D Structure

Properties

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZMQMMPORRMH-BOCHHXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)(C)O)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110231-34-0 | |

| Record name | Oligomycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLIGOMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP57Q9V95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oligomycin E: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oligomycin E, a potent antitumor antibiotic. The document details its discovery, the microorganisms responsible for its production, and the intricate biosynthetic pathways involved. Furthermore, it presents detailed experimental protocols for its isolation and characterization, alongside a summary of its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cancer research.

Discovery and Origin

This compound was first discovered in 1987 by a team of scientists led by K. Kobayashi.[1] It was isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. MCI-2225.[1] The broader family of oligomycins, to which this compound belongs, was identified much earlier in 1954 from Streptomyces diastatochromogenes.

More recently, in 2018, a study by Khebizi and colleagues identified a novel strain, Streptomyces sp. strain HG29, isolated from Saharan soil, as a producer of both Oligomycin A and this compound. This discovery highlights the potential of exploring unique environmental niches for novel bioactive compounds.

Physicochemical Properties of this compound

This compound is a macrocyclic lactone with the following properties:

| Property | Value | Reference |

| Molecular Formula | C45H72O13 | [2] |

| Molecular Weight | 821.1 g/mol | [2] |

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound, based on the work of Khebizi et al. (2018) with Streptomyces sp. strain HG29.

Fermentation of Streptomyces sp. strain HG29

Objective: To cultivate Streptomyces sp. strain HG29 for the production of this compound.

Materials:

-

Streptomyces sp. strain HG29

-

Seed culture medium: glucose 1%, peptone 0.5%, and MgCl2 0.1%

-

Production medium: glucose 1%, peptone 0.5%, and MgCl2 0.1%

-

Sterile distilled water

-

Shaker incubator

Procedure:

-

Prepare a spore suspension of Streptomyces sp. strain HG29 in sterile distilled water to an optical density (OD600) of 0.1 from a fresh culture grown on ISP4 medium at 30°C for 10 days.

-

Inoculate the seed culture medium with the spore suspension.

-

Incubate the seed culture at 30°C with agitation for 48 hours.

-

Transfer the seed culture to the production medium at a 10% (v/v) inoculation rate.

-

Incubate the production culture at 30°C with agitation for the optimal antifungal activity production time, which should be determined by preliminary time-course studies.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces sp. strain HG29

-

Dichloromethane

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 column

Procedure:

-

Centrifuge the fermentation broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Extract the culture filtrate with an equal volume of dichloromethane (1:1 v/v).

-

Concentrate the organic phase using a rotary evaporator at 40°C to obtain a dry crude extract.

-

Dissolve the dry crude extract in methanol.

-

Purify the methanolic extract using HPLC on a C18 column with a suitable mobile phase gradient (e.g., a water-acetonitrile gradient) to separate this compound from other compounds.

Experimental Workflow for this compound Isolation and Purification

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of oligomycins is a complex process orchestrated by a dedicated gene cluster. In the well-studied organism Streptomyces avermitilis, the oligomycin biosynthetic gene cluster, designated as 'olm', spans approximately 104 kb and contains 18 open reading frames (ORFs).

The core structure of oligomycins is a polyketide, synthesized by a Type I polyketide synthase (PKS) encoded by the olmA genes. This is followed by a series of post-PKS modifications, including hydroxylations and glycosylations, catalyzed by enzymes such as cytochrome P450 monooxygenases (encoded by olmB) and thioesterases (encoded by olmC). The entire process is regulated by transcriptional regulatory proteins, such as the one encoded by olmR.

Simplified Biosynthesis Pathway of Oligomycins

Caption: A high-level overview of the biosynthetic pathway leading to the formation of oligomycins.

Biological Activity and Mechanism of Action

Oligomycins, including this compound, are potent inhibitors of mitochondrial F1F0-ATP synthase. This enzyme is crucial for the production of ATP through oxidative phosphorylation. By binding to the F0 subunit of ATP synthase, oligomycins block the proton channel, thereby uncoupling electron transport from ATP synthesis. This disruption of cellular energy metabolism is the primary mechanism behind their cytotoxic and antifungal activities.

Antitumor Activity

| Cell Line | IC50 (Oligomycin A) | Reference |

| MCF7 (Breast Cancer) | ~100 nM | [3] |

| MDA-MB-231 (Breast Cancer) | ~5-10 µM | [3] |

These values highlight the potential of oligomycins as anticancer agents, although the potency can vary significantly between different cell lines.

Conclusion

This compound represents a fascinating natural product with significant biological activity. Its discovery from unique microbial sources underscores the importance of continued exploration of biodiversity for novel therapeutic leads. The detailed experimental protocols provided in this guide offer a practical framework for researchers aiming to isolate and study this compound. While further research is needed to fully elucidate the therapeutic potential and complete biosynthetic pathway of this compound, the information compiled herein serves as a solid foundation for future investigations in the fields of drug discovery and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of Oligomycin E

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligomycin E, a member of the macrolide antibiotic family, exerts its potent biological effects primarily through the specific inhibition of mitochondrial F₀F₁ ATP synthase. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with ATP synthase, the downstream cellular consequences including the induction of apoptosis, and its influence on critical signaling pathways such as mTOR. This document synthesizes the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for the scientific community.

Core Mechanism: Inhibition of F₀F₁ ATP Synthase

The primary molecular target of this compound is the F₀F₁ ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the synthesis of ATP through oxidative phosphorylation.

1.1. Binding Site and Molecular Interaction

This compound specifically binds to the F₀ subunit of the ATP synthase, which functions as a proton channel.[1] The binding site is located within the c-ring of the F₀ subunit, a rotating structure that facilitates proton translocation across the inner mitochondrial membrane.[1][2][3] The interaction is stabilized by a network of hydrophobic interactions and a crucial hydrogen bond. Specifically, the carboxyl side chain of a glutamate residue (Glu59 in yeast) within the c-ring, which is essential for proton translocation, forms a hydrogen bond with this compound via a bridging water molecule.[1][2][3] This binding effectively locks the c-ring, preventing its rotation and thereby blocking the flow of protons through the channel.[1]

1.2. Consequences of ATP Synthase Inhibition

The blockade of the proton channel by this compound has profound effects on cellular bioenergetics:

-

Inhibition of ATP Synthesis: By halting the proton flow that drives the rotation of the F₁ subunit's catalytic head, this compound directly inhibits the synthesis of ATP from ADP and inorganic phosphate.[4] This leads to a rapid depletion of cellular ATP levels.

-

Disruption of the Electron Transport Chain: The inhibition of proton translocation through ATP synthase leads to an increase in the proton motive force (the electrochemical gradient of protons across the inner mitochondrial membrane). This buildup of proton gradient eventually inhibits the electron transport chain, as the energy from electron transport is no longer sufficient to pump more protons against the steepened gradient.[4]

-

Increased Glycolysis: To compensate for the loss of ATP production from oxidative phosphorylation, cells often upregulate glycolysis. This metabolic shift can be observed by an increase in the extracellular acidification rate (ECAR).

1.3. Quantitative Data on Inhibition

| Parameter | Value | Cell/System | Reference |

| Oligomycin A Ki (F₀F₁-ATPase) | 1 μM | Bovine Heart Mitochondria | [5] |

| Oligomycin A GI₅₀ | 10 nM | NCI-60 Cell Line Panel | [5] |

| Oligomycin A EC₅₀ (ATPase activity) | 107 ± 1.1 nM | Purified Yeast ATP Synthase |

Downstream Cellular Effects: Induction of Apoptosis

The profound disruption of cellular energy metabolism by this compound triggers a cascade of events leading to programmed cell death, or apoptosis.

2.1. Mitochondrial Pathway of Apoptosis

The depletion of ATP and the disruption of the mitochondrial membrane potential are key triggers for the intrinsic pathway of apoptosis. Oligomycin treatment has been shown to induce the release of cytochrome c from the mitochondria into the cytosol.[6] In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

2.2. Signaling Pathway Diagram

Caption: this compound induces apoptosis via the mitochondrial pathway.

Modulation of mTOR Signaling Pathway

The cellular stress induced by this compound, particularly the depletion of ATP, has been shown to impact the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.

3.1. Indirect Activation of mTORC1 Signaling

Paradoxically, despite the energy-depleted state, treatment with oligomycin can lead to an increase in the phosphorylation of downstream effectors of mTOR complex 1 (mTORC1), such as S6 kinase (S6K) and ribosomal protein S6.[3] This is not a direct activation of mTORC1 by this compound. Instead, it is thought to be an indirect consequence of the cellular stress response. The depletion of ATP activates AMP-activated protein kinase (AMPK), a key energy sensor. While AMPK typically inhibits mTORC1, the complex interplay of stress-induced signaling pathways can lead to the observed increase in S6K phosphorylation. This effect can be reversed by the mTORC1 inhibitor rapamycin.[3]

3.2. Signaling Pathway Diagram

Caption: this compound indirectly influences the mTORC1 signaling pathway.

Experimental Protocols

4.1. Measurement of Mitochondrial ATP Synthesis

This protocol is adapted for measuring ATP production in isolated mitochondria using a luciferase-based assay.

Materials:

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.4)

-

Substrates (e.g., 5 mM glutamate, 5 mM malate)

-

ADP

-

This compound solution

-

ATP assay kit (luciferin/luciferase-based)

-

Luminometer

Procedure:

-

Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

-

Determine mitochondrial protein concentration using a Bradford or BCA assay.

-

Resuspend isolated mitochondria in respiration buffer to a final concentration of 0.5-1.0 mg/mL.

-

Add mitochondrial suspension to a luminometer tube containing respiration buffer and substrates.

-

Incubate for 5 minutes at 37°C to allow for substrate oxidation.

-

Add this compound at the desired concentrations to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes. Incubate for 5-10 minutes.

-

Initiate ATP synthesis by adding a known concentration of ADP (e.g., 100 μM).

-

Immediately measure the luminescence produced using the ATP assay kit according to the manufacturer's instructions. The rate of ATP synthesis is proportional to the rate of increase in luminescence.

4.2. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include an untreated control.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

4.3. Western Blot Analysis of mTOR Signaling

This protocol details the detection of phosphorylated S6 Kinase as a marker of mTORC1 activity.

Materials:

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6 Kinase (Thr389), anti-total S6 Kinase)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-S6 Kinase overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total S6 Kinase or a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound is a potent inhibitor of mitochondrial F₀F₁ ATP synthase, acting by physically obstructing the proton channel in the F₀ subunit. This primary mechanism of action triggers a cascade of downstream events, including a severe depletion of cellular ATP, the induction of apoptosis through the mitochondrial pathway, and a complex modulatory effect on the mTOR signaling pathway. The detailed understanding of these mechanisms, supported by the experimental protocols provided herein, is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound and other mitochondrial inhibitors in various disease contexts, particularly in oncology. Further investigation into the specific quantitative differences between this compound and other oligomycins is warranted to fully characterize its unique biological profile.

References

- 1. agscientific.com [agscientific.com]

- 2. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]

- 6. Mitochondria-Targeting Drug Oligomycin Blocked P-Glycoprotein Activity and Triggered Apoptosis in Doxorubicin-Resistant HepG2 Cells | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Oligomycin E: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Oligomycin E, a potent inhibitor of mitochondrial F-ATPase, belongs to the family of macrolide antibiotics produced by Streptomyces species. Its unique 26-hydroxy modification of the oligomycin B scaffold presents a compelling case study in the enzymatic tailoring of complex natural products. This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a focus on the genetic and enzymatic machinery involved. We present a detailed examination of the oligomycin biosynthetic gene cluster (olm) from Streptomyces avermitilis, the role of the type I polyketide synthase (PKS) in assembling the macrolactone core, and the crucial post-PKS modification steps. A key focus is the hypothesized role of the cytochrome P450 enzyme, OlmB, in the final hydroxylation step to yield this compound. This guide includes quantitative data on oligomycin production, detailed experimental protocols for key investigative techniques, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Oligomycins are a class of 26-membered macrolide antibiotics first isolated from Streptomyces diastatochromogenes. They are renowned for their potent inhibition of the F1F0-ATP synthase, a critical enzyme in cellular energy metabolism, making them valuable tools in biochemical research and potential starting points for therapeutic development.[1][2][3] this compound is a naturally occurring analog distinguished by a hydroxyl group at the C-26 position of the oligomycin B structure.[4] Understanding the biosynthesis of this specific modification is crucial for efforts in bioengineering and the generation of novel oligomycin analogs with improved therapeutic properties.

The biosynthesis of oligomycins is orchestrated by a large type I polyketide synthase (PKS) system, which is responsible for the assembly of the macrolactone backbone from simple carboxylic acid precursors.[5] Subsequent modifications by tailoring enzymes, such as hydroxylases and glycosyltransferases, generate the diverse array of oligomycin structures observed in nature. This guide will delve into the molecular details of this process, with a particular focus on the final enzymatic step that defines this compound.

The Oligomycin Biosynthetic Gene Cluster (olm)

The genetic blueprint for oligomycin biosynthesis in Streptomyces avermitilis is located in a 104 kb gene cluster known as the olm cluster.[5] This cluster contains 18 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the production of oligomycins.[5]

Core Polyketide Synthase (PKS) Genes

The central 90 kb of the olm cluster is dominated by seven large ORFs (olmA1-olmA7) that encode a massive modular type I polyketide synthase (PKS).[5] This PKS is comprised of 17 modules, each responsible for one cycle of polyketide chain elongation.[5] The assembly of the oligomycin backbone begins with a propionyl-CoA starter unit, followed by the sequential addition of six (2S)-methylmalonyl-CoA extender units.[6]

Post-PKS Modification Genes

Flanking the core PKS genes are a series of genes responsible for the tailoring of the polyketide backbone. These include:

-

olmC : Encodes a thioesterase, likely involved in the release of the completed polyketide chain from the PKS.[5]

-

olmB : Encodes a cytochrome P450 hydroxylase, the putative enzyme responsible for the C-26 hydroxylation of Oligomycin B to form this compound.[5]

-

mcmA : Encodes a methylmalonyl-CoA mutase, which provides the methylmalonyl-CoA extender units for polyketide synthesis.[5]

-

ccrA and hbdA : Encode a crotonyl-CoA reductase and a 3-hydroxyacyl-CoA dehydrogenase, respectively, which are involved in the biosynthesis of the butyrate precursor.[5]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the assembly of the Oligomycin B precursor and its subsequent hydroxylation.

Assembly of the Oligomycin B Polyketide Backbone

The formation of the macrolactone core of Oligomycin B is a multi-step process catalyzed by the Olm PKS. The process begins with the loading of a propionyl-CoA starter unit onto the first PKS module. This is followed by a series of condensation reactions with methylmalonyl-CoA extender units, with each module of the PKS responsible for a single elongation step. The growing polyketide chain is passed from one module to the next, undergoing modifications such as ketoreduction and dehydration, as dictated by the enzymatic domains present in each module. Finally, the completed polyketide chain is cyclized and released from the PKS, likely through the action of the OlmC thioesterase, to form the macrolactone ring of Oligomycin B.

The Final Hydroxylation Step: Formation of this compound

The conversion of Oligomycin B to this compound is a post-PKS modification, a hydroxylation reaction at the C-26 position. This reaction is hypothesized to be catalyzed by the cytochrome P450 enzyme, OlmB. Cytochrome P450s are a large family of heme-containing monooxygenases known to be involved in a wide range of oxidative reactions in natural product biosynthesis, including the hydroxylation of complex organic molecules. The presence of the olmB gene within the oligomycin biosynthetic gene cluster provides strong evidence for its role in this final tailoring step.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

| Compound | Strain | Production Titer (µg/mL) | Reference |

| Oligomycin A | Streptomyces avermitilis (Wild-Type) | 100 | (Parascandola, 1995) |

| Oligomycin A | S. avermitilis (Engineered Strain) | 2300 | (Parascandola, 1995) |

| Oligomycin A | S. avermitilis L033 | 1461 | (Ikeda et al., 2003) |

Experimental Protocols

The following protocols provide a framework for the experimental investigation of the this compound biosynthesis pathway.

Gene Knockout of olmB in Streptomyces avermitilis

This protocol describes the targeted deletion of the olmB gene to confirm its role in this compound biosynthesis.

Caption: Workflow for olmB gene knockout in S. avermitilis.

Methodology:

-

Construct the Gene Knockout Cassette:

-

Design primers to amplify the upstream and downstream regions of olmB from S. avermitilis genomic DNA.

-

Amplify an apramycin resistance cassette flanked by FRT sites.

-

Use overlap extension PCR to fuse the upstream and downstream homology arms with the apramycin resistance cassette.

-

-

Transform E. coli :

-

Transform the assembled knockout cassette into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.

-

-

Conjugation:

-

Grow cultures of the E. coli donor strain and the S. avermitilis recipient strain.

-

Mix the donor and recipient cultures on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

-

-

Selection and Screening:

-

Overlay the conjugation plates with apramycin and nalidixic acid to select for S. avermitilis exconjugants that have integrated the knockout cassette.

-

Subculture the apramycin-resistant colonies and screen for the loss of the vector backbone marker (e.g., by replica plating) to identify double-crossover mutants.

-

-

Verification:

-

Confirm the deletion of the olmB gene in putative mutants by PCR using primers flanking the gene and by Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and ΔolmB mutant strains of S. avermitilis under conditions known to induce oligomycin production.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC-MS and compare the metabolite profiles. The absence of a peak corresponding to this compound and a potential accumulation of Oligomycin B in the mutant would confirm the function of OlmB.

-

Heterologous Expression of the olm Gene Cluster

This protocol describes the expression of the entire olm gene cluster in a heterologous host, such as Streptomyces coelicolor, to study its products in a clean genetic background.

Methodology:

-

Clone the olm Gene Cluster:

-

Isolate high-molecular-weight genomic DNA from S. avermitilis.

-

Construct a cosmid or BAC library of the genomic DNA.

-

Screen the library using probes designed from known sequences within the olm cluster to identify clones containing the entire cluster.

-

-

Introduce the Cluster into a Host Strain:

-

Introduce the cosmid/BAC containing the olm cluster into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.

-

-

Cultivation and Analysis:

-

Cultivate the heterologous host strain containing the olm cluster under various fermentation conditions.

-

Extract and analyze the secondary metabolites by HPLC-MS to identify the produced oligomycins.

-

In Vitro Enzyme Assay for OlmB Hydroxylase Activity

This protocol outlines an in vitro assay to directly confirm the enzymatic activity of OlmB.

Caption: Workflow for in vitro OlmB enzyme assay.

Methodology:

-

Express and Purify Recombinant OlmB:

-

Clone the olmB gene into an E. coli expression vector.

-

Express the protein and purify it using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

-

-

Prepare the Reaction Mixture:

-

In a reaction tube, combine the purified OlmB enzyme, the substrate (Oligomycin B), a source of reducing equivalents (NADPH), and a suitable P450 reductase partner (necessary for P450 activity) in an appropriate buffer.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Quenching and Extraction:

-

Stop the reaction by adding a quenching solvent such as acetonitrile.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Analysis:

-

Analyze the extracted products by HPLC-MS, looking for the appearance of a new peak with the mass corresponding to this compound.

-

Conclusion

The biosynthesis of this compound represents a fascinating example of the modular and combinatorial nature of natural product synthesis in Streptomyces. The identification of the olm gene cluster and the putative role of the cytochrome P450 enzyme OlmB in the final hydroxylation step provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to definitively characterize the function of OlmB and to explore the potential for bioengineering this pathway to produce novel oligomycin derivatives. A deeper understanding of the enzymatic mechanisms governing the biosynthesis of this compound will not only advance our knowledge of polyketide metabolism but also open new avenues for the development of next-generation therapeutic agents.

References

- 1. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A new strain of Streptomyces avermitilis produces high yield of oligomycin A with potent anti-tumor activity on human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Analysis of the Streptomyces avermitilis CYP107W1-Oligomycin A Complex and Role of the Tryptophan 178 Residue - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Streptomyces Species Producing Oligomycin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Streptomyces species known to produce Oligomycin E, a potent macrolide antibiotic with significant antifungal and antitumor properties. This document details the producing organisms, biosynthetic pathways, experimental protocols for cultivation and isolation, and quantitative data on its biological activity.

Introduction to this compound

This compound is a member of the oligomycin complex, a group of 26-membered macrocyclic lactones produced by various strains of Streptomyces.[1] First identified for their strong antifungal activity, oligomycins, including this compound, function by inhibiting the F₀ subunit of the mitochondrial F₁F₀ ATP synthase, thereby disrupting oxidative phosphorylation.[2][3] This mechanism of action also contributes to its cytotoxic effects against various cancer cell lines. While its clinical use in humans is limited due to toxicity, this compound remains a valuable tool in biochemical and cell biology research.[3]

This compound Producing Streptomyces Species

Several Streptomyces species have been identified as producers of this compound. This guide focuses on two prominent, recently characterized strains:

-

Streptomyces sp. strain HG29 : Isolated from a Saharan soil sample in Algeria, this strain produces this compound alongside Oligomycin A.[4][5]

-

Streptomyces sp. MCI-2225 : This strain has been specifically noted for its production of this compound, which was characterized as a new antitumor antibiotic.[6]

-

Unnamed Streptomyces Strains : Recently isolated from Swiss soils, these strains have demonstrated the ability to produce a range of oligomycins, including A, B, and E, and exhibit protective effects in plants against fungal pathogens.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity and production of this compound.

Table 1: Antifungal Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Aspergillus carbonarius M333 | 2 - 75 (for a mix of Oligomycins A and E) | [4] |

| Botrytis cinerea (spore germination) | 5 - 20 |

Note: Specific yield data for this compound from the cited literature is not explicitly quantified in mg/L. The production is often assessed by the bioactivity of the culture extract.

Biosynthesis of this compound

The biosynthesis of the oligomycin macrolide backbone is accomplished by a Type I polyketide synthase (PKS) system. The genetic blueprint for this process is encoded within a dedicated gene cluster. The oligomycin biosynthetic gene cluster (olm) in Streptomyces avermitilis serves as a well-studied model.

The diagram below illustrates the key genetic components of the olm gene cluster and their putative roles in the biosynthesis of the oligomycin polyketide core.

Caption: Putative roles of genes in the oligomycin biosynthetic cluster.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing Streptomyces and the subsequent isolation and purification of the compound.

Cultivation of Streptomyces sp. strain HG29

This protocol is adapted from the study of Streptomyces sp. strain HG29.[5]

5.1.1. Media Preparation

-

ISP4 Medium (for stock culture maintenance):

-

Soluble Starch: 10.0 g

-

Dipotassium Phosphate (K₂HPO₄): 1.0 g

-

Magnesium Sulfate (MgSO₄·7H₂O): 1.0 g

-

Sodium Chloride (NaCl): 1.0 g

-

Ammonium Sulfate ((NH₄)₂SO₄): 2.0 g

-

Calcium Carbonate (CaCO₃): 2.0 g

-

Trace Elements Solution: 1.0 mL

-

Agar: 20.0 g

-

Distilled Water: 1.0 L

-

Adjust pH to 7.0-7.4 before autoclaving.

-

-

Seed Medium:

-

Beef Extract: 4.0 g

-

Yeast Extract: 1.0 g

-

Peptone: 4.0 g

-

Sodium Chloride (NaCl): 2.5 g

-

Glucose: 10.0 g

-

Distilled Water: 1.0 L

-

Adjust pH to 7.2 before autoclaving.

-

-

Fermentation Medium:

-

Glucose: 10.0 g (1%)

-

Peptone: 5.0 g (0.5%)

-

Magnesium Chloride (MgCl₂): 1.0 g (0.1%)

-

Distilled Water: 1.0 L

-

5.1.2. Inoculum Preparation

-

Prepare a fresh culture of Streptomyces sp. strain HG29 on ISP4 medium agar plates and incubate at 30°C for 10 days.

-

Create a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface.

-

Adjust the optical density of the spore suspension to an OD₆₀₀ of 0.1.

-

Inoculate 50 mL of seed medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 250 rpm.

5.1.3. Fermentation

-

Transfer a 5% (v/v) aliquot of the seed culture into 100 mL of the fermentation medium in 500 mL Erlenmeyer flasks.

-

Incubate the fermentation cultures at 30°C for 5-10 days on a rotary shaker at 250 rpm.[4][5] The highest antifungal activity is typically observed after five days of fermentation.[4]

Isolation and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.

5.2.1. Extraction

-

Harvest the culture broth from the fermentation flasks.

-

Centrifuge the broth at 5000 x g for 15 minutes to separate the mycelial biomass from the supernatant.[5]

-

Extract the culture filtrate with an equal volume (1:1 v/v) of dichloromethane.[5] For other Streptomyces species, ethyl acetate can also be an effective extraction solvent.

-

Separate the organic phase and concentrate it using a rotary evaporator at 40°C to obtain a dry crude extract.[5]

5.2.2. Purification

-

Dissolve the dry crude extract in a minimal amount of methanol.

-

Purify the active compounds using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.[4]

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: UV detection at appropriate wavelengths (e.g., 225 nm).

-

-

Collect the fractions corresponding to the retention time of this compound.

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Experimental Workflows

The following diagrams illustrate the workflows for the cultivation and isolation of this compound.

Caption: Workflow for the cultivation of this compound-producing Streptomyces.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide provides a foundational resource for researchers and professionals working with this compound-producing Streptomyces. The detailed protocols and compiled data offer a starting point for the cultivation of these organisms and the isolation of this valuable bioactive compound. Further optimization of fermentation conditions and purification strategies may lead to enhanced yields and facilitate broader applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. Oligomycin - Wikipedia [en.wikipedia.org]

- 4. Oligomycins A and E, major bioactive secondary metabolites produced by Streptomyces sp. strain HG29 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound, a new antitumor antibiotic produced by Streptomyces sp. MCI-2225 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of the Oligomycin Complex

Executive Summary: The Oligomycin complex, a class of macrolide antibiotics produced by Streptomyces species, serves as a potent and specific inhibitor of mitochondrial F1F0-ATP synthase.[1][2] By binding directly to the F0 subunit, it obstructs the proton channel, effectively uncoupling the electron transport chain from oxidative phosphorylation (OXPHOS).[3] This action halts mitochondrial ATP production, leading to a cascade of cellular events including a compensatory shift to glycolysis, activation of energy-sensing pathways like AMPK, and eventual induction of apoptosis.[4][5] While its toxicity limits clinical applications, the Oligomycin complex is an invaluable tool for researchers studying cellular bioenergetics, mitochondrial function, and cancer metabolism.[2][4] This guide provides an in-depth overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated cellular pathways.

Core Mechanism of Action

Specific Inhibition of F1F0-ATP Synthase

The primary and most well-characterized biological activity of the Oligomycin complex is the potent inhibition of mitochondrial F1F0-ATP synthase (also known as Complex V). This enzyme complex utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.[6] Oligomycins specifically target the F0 portion of the complex, an integral membrane protein assembly that functions as a proton channel.[1][3] By blocking this channel, oligomycin prevents the translocation of protons back into the mitochondrial matrix, which is the driving force for ATP synthesis.[2][3] This inhibition effectively halts oxidative phosphorylation, leading to a rapid decline in mitochondrial ATP production.[7]

Structural Basis of Inhibition

High-resolution crystal structures of oligomycin bound to the c-ring of yeast mitochondrial ATP synthase reveal the precise mechanism of inhibition. Oligomycin binds to a site on the surface of the c-ring, making contact with two adjacent c-subunits.[8][9] This binding site is strategically located at the interface with subunit-a, which forms the proton half-channels. The interaction physically obstructs the rotation of the c-ring, a critical mechanical step in proton translocation and ATP synthesis.[4] Crucially, the binding of oligomycin locks the essential carboxyl side chain of a glutamate residue (Glu59 in yeast) in a conformation that shields it from the aqueous environment, thereby blocking proton access and translocation.[8][9] The amino acid residues constituting this binding site are highly conserved between yeast and humans but differ significantly in bacteria, explaining the differential sensitivity to the antibiotic.[8][9]

Figure 1: Mechanism of this compound Complex action on mitochondrial ATP synthase.

Cellular and Bioenergetic Consequences

The inhibition of ATP synthase by the Oligomycin complex triggers a profound shift in cellular metabolism and signaling.

-

Decreased ATP Levels and Energy Stress: The most immediate effect is a reduction in cellular ATP content and an increase in the AMP/ATP ratio.[4] In H1299 cells, treatment with 2 µg/ml oligomycin decreased intracellular ATP from 0.81 nmol/10^5 cells to 0.54 nmol/10^5 cells.[4] This energy deficit is a potent stress signal for the cell.

-

Compensatory Glycolysis: To compensate for the loss of ATP from OXPHOS, cells upregulate glycolysis. Studies have shown that upon treatment with oligomycin, cancer cells accelerate their glucose consumption and lactate production.[5] This metabolic switch is a survival mechanism to maintain cellular ATP levels.[5]

-

AMPK Pathway Activation: The rise in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[5] Western blot analysis of 293 cells treated with 5 µM Oligomycin shows a marked increase in the phosphorylation of AMPKα at Threonine 172, indicating its activation.[6] Activated AMPK works to restore energy balance by stimulating catabolic pathways (like glycolysis) and inhibiting anabolic processes.

-

Induction of Apoptosis: Prolonged or severe mitochondrial dysfunction is a trigger for apoptosis (programmed cell death). Oligomycin treatment can lead to the depolarization of the mitochondrial membrane, release of cytochrome c into the cytoplasm, and subsequent DNA fragmentation, all hallmarks of apoptosis.[10]

-

Inhibition of P-glycoprotein (P-gp): Some studies suggest that by depleting the ATP required for its function, oligomycin can inhibit the activity of efflux pumps like P-glycoprotein.[4] This has implications for overcoming multidrug resistance (MDR) in cancer cells, as P-gp is often responsible for pumping chemotherapeutic agents out of the cell.[10]

Figure 2: Key signaling and cellular pathways affected by the this compound Complex.

Quantitative Biological Data

The biological effects of the Oligomycin complex have been quantified across various experimental systems. The data below is compiled from studies on different oligomycin isomers (A, B, C, or the complex), as specific data for this compound is limited.

| Parameter | Cell Line / System | Concentration / Dose | Result | Citation |

| OXPHOS Inhibition | H1299 Cancer Cells | 100 ng/mL (~126 nM) | Complete inhibition of cell respiration in ~1 hour. | [5] |

| ATP Synthase Inhibition | Bovine Heart Mitochondria | 0.4 µg/mg ATPase | 95% inhibition of ATPase activity. | [3] |

| S. cerevisiae Mitochondria | 10 µg/mg ATPase | 90% inhibition of ATPase activity. | [3] | |

| Cell Viability | H1299 Cancer Cells | 2 µg/mL (~2.5 µM) | 14% decrease in cell viability. | [4] |

| 3T3-L1 Adipocytes | 40 µM | 58% decrease in cell viability. | [11] | |

| 3T3-L1 Adipocytes | 8 µM | Highest concentration that did not decrease viability. | [11] | |

| ATP Level Change | H1299 Cancer Cells | 2 µg/mL (~2.5 µM) | ATP decreased from 0.81 to 0.54 nmol/10^5 cells. | [4] |

| H1299 Cancer Cells | 100 ng/mL (~126 nM) | Transient 5-8% drop in ATP, restored by 4 hours. | [5] | |

| SOC Inhibition (IC50) | Various | ~2 µM | Half-inhibitory concentration for store-operated Ca2+ channels. | [12] |

| General Use | In Vitro Cell Culture | 0.5 - 10 µM | Typical working concentration range for 0.5 - 8 hours. | [6] |

Key Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol is fundamental for assessing the effect of oligomycin on mitochondrial respiration. It is commonly performed using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Agilent Seahorse).

-

Cell Preparation: Culture cells (e.g., SW480) to the desired confluency.[13] Harvest cells by trypsinization, centrifuge at 200g for 5 minutes, and resuspend in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.[13]

-

Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions. Add the cell suspension to the instrument chambers and allow the basal oxygen consumption rate to stabilize.

-

Oligomycin Injection: Prepare a stock solution of Oligomycin in a suitable solvent like DMSO.[6] Inject the desired concentration (e.g., 0.3 µM to 1 µM) into the chamber.[13]

-

Data Acquisition: Record the OCR immediately following the injection. A sharp drop in oxygen consumption indicates the inhibition of ATP synthase-linked respiration.

-

Controls: Subsequent injection of an uncoupler like FCCP can be used to determine the maximal respiration of the electron transport chain.[13]

Figure 3: A generalized experimental workflow for measuring Oxygen Consumption Rate (OCR).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 400–500 cells/well and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with a range of Oligomycin concentrations (e.g., 0.3, 1, and 5 µM) and incubate for the desired period (e.g., 20 hours).[13]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

ATP Quantification Assay

This protocol uses a luciferase-based system to quantify cellular ATP levels.

-

Cell Treatment: Plate and treat cells with Oligomycin as described for the viability assay.

-

Lysis and Reaction: Use a commercial kit, such as Promega's CellTiter-Glo®, which combines cell lysis with the addition of a luciferin/luciferase reagent.[5] This reagent generates a luminescent signal that is proportional to the amount of ATP present.

-

Measurement: After a brief incubation to stabilize the signal, measure luminescence using a luminometer. ATP levels can be calculated by comparing the sample readings to a standard curve generated with known ATP concentrations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Oligomycin - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligomycin | Cell Signaling Technology [cellsignal.com]

- 7. apexbt.com [apexbt.com]

- 8. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

Oligomycin E: A Technical Guide to its Effects on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin E, a member of the oligomycin family of macrolide antibiotics produced by Streptomyces species, is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase.[1][2][3] This property has established it as an invaluable tool in the study of cellular bioenergetics, allowing for the precise dissection of the components of mitochondrial respiration. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial respiration, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols for its use, and illustrating the associated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the F_o_ portion of the ATP synthase complex, which functions as a proton channel.[2][4][5] Specifically, it interacts with the c-ring of the F_o_ subunit, effectively blocking the translocation of protons across the inner mitochondrial membrane into the mitochondrial matrix.[5][6] This blockage has several critical consequences for mitochondrial function:

-

Inhibition of ATP Synthesis: The proton motive force, generated by the electron transport chain (ETC), drives ATP synthesis as protons flow back into the matrix through ATP synthase. By obstructing this proton flow, this compound directly inhibits oxidative phosphorylation, the process that couples substrate oxidation to the phosphorylation of ADP to ATP.[1][4]

-

Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the ETC in the absence of their re-entry through ATP synthase leads to an accumulation of protons in the intermembrane space. This results in an increase in the mitochondrial membrane potential.

-

Decreased Oxygen Consumption: The inhibition of proton translocation through ATP synthase creates a "back-pressure" on the ETC. As the proton gradient becomes steeper, it becomes energetically more difficult for the ETC complexes to pump more protons, leading to a decrease in the rate of electron transport and, consequently, a reduction in oxygen consumption.[1]

-

Induction of Anaerobic Respiration: With oxidative phosphorylation inhibited, cells may resort to anaerobic respiration to meet their ATP demands, leading to an increase in lactic acid production.[1]

The following diagram illustrates the inhibitory action of this compound on the F1Fo-ATP synthase.

References

Oligomycin E for Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oligomycin E, a potent inhibitor of mitochondrial F₀F₁ ATP synthase, and its application in cancer research as an inducer of apoptosis. We will explore its mechanism of action, the signaling pathways it triggers, and detailed protocols for its use in a laboratory setting.

Introduction

Oligomycins are macrolide antibiotics produced by Streptomyces diastatochromogenes. Among them, this compound is a significant compound used in cancer research to study the mechanistic aspects of ATP formation and apoptosis.[1] By specifically inhibiting mitochondrial ATP synthase, this compound disrupts cellular energy metabolism, making it a valuable tool for investigating cancer cell vulnerabilities.[1][2] Mitochondria are key regulators of apoptosis, and targeting these organelles presents a promising approach for cancer treatment, particularly in overcoming multidrug resistance.[3][4] This guide consolidates current knowledge, presenting quantitative data and experimental methodologies to facilitate further research and drug development.

Core Mechanism of Action

This compound's primary molecular target is the F₀ portion of the H+-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane.[1][5] This enzyme is crucial for the final stage of oxidative phosphorylation (OXPHOS), where it utilizes the proton motive force generated by the electron transport chain (ETC) to synthesize ATP from ADP and inorganic phosphate.[6]

The inhibition of ATP synthase by this compound has several immediate consequences:

-

Blockade of Proton Translocation : It prevents the flow of protons through the F₀ subunit into the mitochondrial matrix.[1][6]

-

Hyperpolarization of the Inner Mitochondrial Membrane : The continued pumping of protons by the ETC, without their re-entry via ATP synthase, leads to a buildup of protons in the intermembrane space, causing an increase in the mitochondrial membrane potential (ΔΨm).[6][7]

-

Inhibition of ATP Synthesis : The disruption of the proton flow directly halts the synthesis of ATP via oxidative phosphorylation.[1][2]

-

Increased Reactive Oxygen Species (ROS) Production : The hyperpolarized state of the mitochondria can lead to an increase in the generation of ROS, which are highly reactive molecules that can cause significant cellular damage.[8][9]

These mitochondrial perturbations are the initial triggers for the apoptotic cascade.

References

- 1. toku-e.com [toku-e.com]

- 2. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Oligomycin A, B, C, and E

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oligomycins are a class of macrolide antibiotics produced by Streptomyces species, renowned for their potent inhibition of mitochondrial F1Fo-ATP synthase. While often used interchangeably in research, the common oligomycin analogs—A, B, C, and E—possess distinct structural variations that translate to significant differences in biological activity, potency, and toxicity. This technical guide provides a detailed comparative analysis of these four key oligomycin analogs, focusing on their structural distinctions, differential biological potencies, and the underlying mechanism of action. We present quantitative data in comparative tables, detail standardized experimental protocols for their functional assessment, and provide visualizations of the core inhibitory pathway and experimental workflows to serve as a comprehensive resource for researchers in metabolism, oncology, and drug development.

Introduction

First isolated in 1954 from Streptomyces diastatochromogenes, oligomycins are powerful biochemical tools for studying oxidative phosphorylation (OXPHOS).[1] Their primary mechanism of action involves the direct inhibition of ATP synthase (also known as Complex V), the terminal enzyme of the electron transport chain (ETC) in mitochondria.[2] By binding to the F0 subunit of the enzyme, oligomycins block the proton channel, thereby uncoupling proton translocation from ATP synthesis.[2] This action not only halts mitochondrial ATP production but also leads to a hyperpolarization of the inner mitochondrial membrane and a consequent reduction in electron flow through the ETC.[3]

While Oligomycin A is the most studied and commercially available analog, mixtures and other purified forms are also used. Understanding the subtle yet critical differences between Oligomycin A, B, C, and E is essential for the precise design of experiments and the accurate interpretation of results. This guide elucidates these differences to aid researchers in selecting the appropriate analog and methodology for their specific scientific inquiries.

Structural and Mechanistic Differences

The core structure of the oligomycins consists of a 26-membered macrocyclic lactone ring.[4] The variations between the analogs are confined to specific substitutions at two key positions on this ring: C12 and C26. Oligomycin E is further distinguished by an additional hydroxylation. These seemingly minor chemical modifications lead to notable differences in their biological potency.

Core Mechanism of Action

All oligomycins share a common mechanism: they inhibit the F1Fo-ATP synthase. High-resolution crystal structures reveal that Oligomycin A binds to the surface of the c-subunit ring within the membrane-embedded F0 portion of the enzyme.[5][6] The binding site involves contact with two adjacent c-subunits, effectively locking the ring and preventing its rotation, which is essential for proton translocation and the catalytic activity of the F1 subunit.[5] The inhibitor physically obstructs the proton-conducting channel, shielding the critical glutamic acid residue (Glu59 in yeast) from the aqueous environment and halting the proton motive force-driven synthesis of ATP.[5] While the binding mode of other oligomycins has not been elucidated with the same resolution, it is presumed to be highly similar, with differences in affinity accounting for their varied potencies.

Visualization of the Inhibitory Mechanism

The following diagram illustrates the effect of oligomycin on the mitochondrial oxidative phosphorylation pathway.

Caption: Mechanism of ATP synthase inhibition by oligomycin.

Comparative Structural Data

The chemical differences between Oligomycin A, B, C, and E are summarized in the table below. These substitutions influence the molecule's hydrophobicity and steric interactions with the ATP synthase binding pocket.

| Oligomycin Analog | Molecular Formula | Molecular Weight ( g/mol ) | Substitution at C12 (R1) | Substitution at C26 (R2) | Other Modifications |

| Oligomycin A | C45H74O11 | 791.06 | -OH | -CH3 | None |

| Oligomycin B | C45H72O12 | 805.04 | =O (carbonyl) | -CH3 | None |

| Oligomycin C | C45H74O10 | 775.06 | -H | -CH3 | None |

| This compound | C45H72O13 | 821.1[3] | =O (carbonyl) | -CH3 | Hydroxyl (-OH) at C12 side chain[3] |

Quantitative Comparison of Biological Activity

The structural variations directly impact the inhibitory potency and toxicity of the oligomycin analogs. Oligomycins A and B are generally considered the most potent inhibitors of ATP synthase.[7]

| Parameter | Oligomycin A | Oligomycin B | Oligomycin C | This compound | Notes and Cell Types |

| LD50 (Intraperitoneal) | 1.5 mg/kg | 2.9 mg/kg | 8.3 mg/kg | Data not available | In mice. Demonstrates highest toxicity for Oligomycin A. |

| IC50 (Cytotoxicity) | 0.008 mg/mL | 0.015 mg/mL | 0.106 mg/mL | Data not available | Against HeLa cells. |

| IC50 (Mammosphere Formation) | ~100 nM | Data not available | Data not available | Data not available | MCF7 breast cancer cells.[8] |

| IC50 (Mammosphere Formation) | ~5-10 µM | Data not available | Data not available | Data not available | MDA-MB-231 breast cancer cells.[8] |

| General Potency | High | High | Lower | Weak | This compound is reported to have weaker activity compared to other analogs.[3] |

Experimental Protocols

Assessing the impact of different oligomycin analogs requires robust and standardized methodologies. The most common approach is to measure the oxygen consumption rate (OCR), which directly reflects mitochondrial respiration.

Protocol: Mitochondrial Stress Test Using Extracellular Flux Analysis

This protocol describes a standard method to assess mitochondrial function by sequentially injecting oligomycin and other mitochondrial inhibitors to dissect the key parameters of cellular respiration.

Objective: To measure basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.

Materials and Reagents:

-

Cell culture medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine.

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Assay plate (e.g., Seahorse XF cell culture microplate).

-

Oligomycin (A, B, C, or E) stock solution (e.g., 10 mM in DMSO).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (e.g., 10 mM in DMSO).

-

Rotenone/Antimycin A mixture stock solution (e.g., 10 mM each in DMSO).

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4).

Procedure:

-

Cell Plating: Seed cells in an assay plate at a predetermined optimal density and allow them to adhere overnight. Include blank wells with medium only for background correction.

-

Cartridge Hydration: Hydrate the sensor cartridge with calibrant overnight in a non-CO2 incubator at 37°C.

-

Compound Preparation: Prepare working solutions of the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentration (typically 1-2 µM for oligomycin). Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Cell Preparation: Remove the cell culture medium from the plated cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well.

-

Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

Assay Execution: Place the cell plate into the extracellular flux analyzer and initiate the assay protocol. The instrument will measure the basal OCR before sequentially injecting the prepared compounds.

-

Injection A: Oligomycin (to inhibit ATP synthase). The resulting decrease in OCR represents the ATP-linked respiration. The remaining OCR is due to proton leak.

-

Injection B: FCCP (an uncoupler that collapses the proton gradient). This stimulates the ETC to work at its maximum rate, revealing the maximal respiratory capacity.

-

Injection C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor). This combination shuts down mitochondrial respiration completely, and the remaining OCR is considered non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize OCR data to cell number or protein content. Calculate the key parameters: Basal Respiration, ATP Production-linked Respiration, Proton Leak, and Spare Respiratory Capacity.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the mitochondrial stress test.

Caption: Workflow for a typical mitochondrial stress test experiment.

Conclusion and Future Directions

The choice of oligomycin analog can have a profound impact on experimental outcomes. This guide highlights that Oligomycin A and B are the most potent inhibitors, while Oligomycin C is considerably weaker, and this compound is reported to have the weakest activity of the group. These differences, rooted in subtle structural changes, underscore the importance of specifying the exact analog used in publications and considering the potential for varied off-target effects.

For researchers in drug development, the well-defined binding site of oligomycin on the ATP synthase c-ring presents an attractive target for novel therapeutics, particularly in oncology where metabolic reprogramming is a hallmark of cancer.[8] Future structure-activity relationship (SAR) studies on a wider range of natural and synthetic oligomycin analogs could yield compounds with improved therapeutic indices, balancing potent on-target activity with reduced systemic toxicity. A thorough characterization of each analog's potency, as outlined in the protocols provided, is the foundational first step in such endeavors.

References

- 1. agscientific.com [agscientific.com]

- 2. selleckchem.com [selleckchem.com]

- 3. toku-e.com [toku-e.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oligomycin E in Seahorse XF Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. The Seahorse XF Cell Mito Stress Test is a standard assay used to evaluate key parameters of mitochondrial function.[1][2][3] This is achieved through the sequential injection of mitochondrial respiratory chain modulators.

Oligomycin is a potent inhibitor of ATP synthase, a critical enzyme complex in oxidative phosphorylation.[4][5] It functions by blocking the F₀ proton channel of the ATP synthase, thereby inhibiting the synthesis of ATP.[4][6][7] In the context of the Seahorse XF Cell Mito Stress Test, the injection of oligomycin allows for the direct measurement of ATP-linked respiration and the calculation of proton leak.[3][8][9]

While the most commonly used formulation in kits is a mixture of Oligomycins A, B, and C, these application notes are tailored for the use of Oligomycin E.[1] Users should note that while the mechanism of action is conserved, optimal concentrations may vary slightly, and cell-type-specific validation is recommended.

Application Notes

Principle of the Assay

The Seahorse XF Cell Mito Stress Test dissects the components of mitochondrial respiration through the sequential injection of three compounds:

-

Oligomycin: An ATP synthase inhibitor. Its addition separates basal respiration into its two main components: ATP-linked respiration and proton leak.

-

Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain (ETC) to function at its maximum rate.[10] This reveals the maximal respiration and spare respiratory capacity.[1][2]

-

Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively.[1][3] This mixture shuts down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.

Mechanism of Action of this compound

This compound, like other oligomycins, specifically targets the F₀ subunit of mitochondrial F-type ATP synthase (also known as Complex V).[4][11] The ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy from the flow of these protons back into the matrix to phosphorylate ADP into ATP.[11] Oligomycin binds to and blocks this proton channel, effectively halting ATP synthesis via oxidative phosphorylation.[4][6][12] This inhibition leads to a buildup of the proton gradient (hyperpolarization of the mitochondrial membrane), which in turn slows down the electron flow through the ETC, resulting in a decreased oxygen consumption rate.[4][10]

Data Interpretation

The decrease in OCR immediately following the injection of this compound represents the portion of basal respiration that was dedicated to ATP production.[8][9][10] The remaining OCR after oligomycin treatment is due to proton leak—protons that re-enter the mitochondrial matrix without generating ATP.[8][10] This can be an indicator of mitochondrial damage or a mechanism for regulating ATP production.[1]

Quantitative Data Summary

The following tables summarize recommended starting concentrations for assay compounds and the key parameters derived from the Cell Mito Stress Test.

Table 1: Recommended Working Concentrations of Seahorse XF Cell Mito Stress Test Compounds

| Compound | Typical Final Concentration | Stock Concentration | Purpose in Assay |

| This compound | 1.0 - 2.0 µM | 75 µM | Inhibits ATP synthase (Complex V) to measure ATP-linked respiration and proton leak.[1][13][14] |

| FCCP | 0.5 - 2.0 µM (Cell-type dependent) | Varies | Uncouples respiration to determine maximal and spare respiratory capacity.[1][13] |

| Rotenone/Antimycin A | 0.5 µM | 25 µM | Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial OCR.[1][14][15] |

Note: The optimal concentration for each compound, especially FCCP, is cell-line dependent and should be determined empirically through titration experiments.[1][13] For most cell types, a starting concentration of 1.5 µM for Oligomycin is recommended.[1][13][14]

Table 2: Key Parameters of Mitochondrial Function Measured by the Cell Mito Stress Test

| Parameter | Calculation | Biological Significance |

| Basal Respiration | (Last rate measurement before first injection) – (Non-Mitochondrial Respiration) | Represents the baseline energetic demand of the cell.[1][3] |

| ATP-Linked Respiration | (Last rate measurement before Oligomycin injection) – (Minimum rate measurement after Oligomycin injection) | The portion of basal respiration used to drive ATP synthesis.[1][3][10] |

| Proton Leak | (Minimum rate measurement after Oligomycin injection) – (Non-Mitochondrial Respiration) | Indicates protons leaking across the inner mitochondrial membrane, which can be a sign of mitochondrial damage.[1][3][10] |

| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration) | The maximum rate of respiration that the cell can achieve, indicating the cell's ability to respond to increased energy demand.[1][2] |

| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | A measure of the cell's ability to respond to energetic stress.[1][2] |

| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular enzymes after mitochondrial respiration is inhibited.[1] |

Experimental Protocols

This section provides a detailed methodology for performing a Seahorse XF Cell Mito Stress Test using this compound.

I. Materials and Reagents

-

Seahorse XFe/XF Pro Analyzer

-

Seahorse XF Cell Culture Microplates (24 or 96-well)

-

Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant

-

Cell culture medium, serum, and supplements

-

Trypsin or other cell detachment solution

-

Seahorse XF Base Medium (e.g., Agilent Cat# 103334-100)

-

Supplements for assay medium: Glucose, Pyruvate, Glutamine

-

This compound

-

FCCP

-

Rotenone/Antimycin A

-

DMSO (for reconstituting compounds)

II. Reagent Preparation

-

This compound Stock Solution (5 mM): Reconstitute lyophilized this compound powder in high-quality DMSO. For example, to make a 5 mM stock from 5 mg of Oligomycin (MW ~791 g/mol ), add 1.26 mL of DMSO.[11] Store at -20°C, protected from light.[11]

-

Assay Medium Preparation:

-

On the day of the assay, supplement Seahorse XF Base Medium with desired concentrations of glucose, sodium pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[15]

-

Warm the medium to 37°C and adjust the pH to 7.4.[10]

-

Keep the prepared assay medium at 37°C in a non-CO₂ incubator until use.[10]

-

-

Working Compound Solutions:

-

Thaw the compound stock solutions.

-

Prepare working solutions by diluting the stock solutions in the prepared assay medium to a concentration that is 10x the final desired concentration in the well (as the injection volume is typically 1/10th of the well volume). For a final concentration of 1.5 µM this compound, prepare a 15 µM working solution.

-

III. Cell Seeding Protocol (Day before Assay)

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells into a Seahorse XF Cell Culture Microplate at a previously optimized density. Cell density optimization is critical for a successful assay.[13]

-

Pipette cells carefully into the wells, avoiding the corners, to ensure an even monolayer.

-

Incubate the plate overnight in a 37°C, CO₂ incubator.

IV. Seahorse XF Assay Protocol (Day of Assay)

-